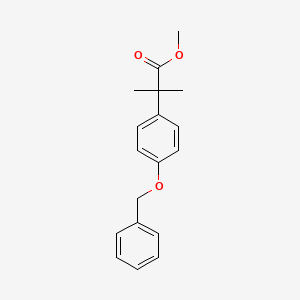

4-(4-Methoxyphenyl)-2,6-diphenylpyrylium perchlorate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

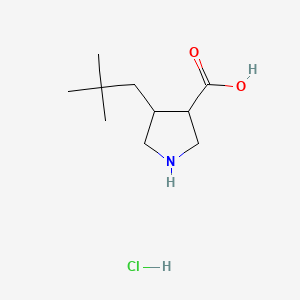

Perchlorate de 4-(4-méthoxyphényl)-2,6-diphénylpyrylium : est un composé chimique connu pour ses propriétés structurales uniques et ses applications potentielles dans divers domaines de la science. Ce composé appartient à la classe des sels de pyrylium, qui se caractérisent par un cycle pyrylium chargé positivement. La présence de groupes méthoxy et phényl dans sa structure contribue à son comportement chimique distinct et à sa réactivité.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du perchlorate de 4-(4-méthoxyphényl)-2,6-diphénylpyrylium implique généralement la condensation de la 4-méthoxybenzaldéhyde avec l'acétophénone en présence d'un catalyseur acide. La réaction se déroule par la formation d'une chalcone intermédiaire, qui subit une cyclisation pour former le cycle pyrylium. L'étape finale implique l'ajout d'acide perchlorique pour donner le sel de perchlorate.

Méthodes de production industrielle : La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées, telles que la recristallisation et la chromatographie, sont courantes dans les milieux industriels pour atteindre la qualité de produit souhaitée.

Analyse Des Réactions Chimiques

Types de réactions : Le perchlorate de 4-(4-méthoxyphényl)-2,6-diphénylpyrylium subit diverses réactions chimiques, notamment:

Oxydation : Le composé peut être oxydé pour former des dérivés de quinone.

Réduction : Les réactions de réduction peuvent convertir le cycle pyrylium en une structure de dihydropyrane.

Substitution : Des réactions de substitution électrophile peuvent se produire au niveau des groupes phényle et méthoxy.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes, les agents nitrants et les agents sulfonants sont utilisés en conditions acides ou basiques.

Principaux produits formés :

Oxydation : Dérivés de quinone.

Réduction : Dérivés de dihydropyrane.

Substitution : Dérivés halogénés, nitrés ou sulfonés.

Applications De Recherche Scientifique

Chimie : Le perchlorate de 4-(4-méthoxyphényl)-2,6-diphénylpyrylium est utilisé comme réactif en synthèse organique, en particulier dans la formation de composés aromatiques complexes. Sa réactivité unique le rend précieux dans le développement de nouvelles méthodologies synthétiques.

Biologie : En recherche biologique, ce composé est étudié pour son potentiel en tant que sonde fluorescente en raison de sa capacité à émettre de la lumière lors de l'excitation. Il est utilisé dans les techniques d'imagerie pour étudier les processus cellulaires et les interactions moléculaires.

Médecine : Le potentiel du composé en tant qu'agent anticancéreux est exploré. Des études ont montré qu'il peut inhiber la croissance de certaines lignées cellulaires cancéreuses, ce qui en fait un candidat pour un développement pharmacologique ultérieur.

Industrie : Dans le secteur industriel, le perchlorate de 4-(4-méthoxyphényl)-2,6-diphénylpyrylium est utilisé dans la production de colorants et de pigments. Sa stabilité et ses propriétés de couleur vives le rendent adapté à diverses applications, notamment les textiles et les revêtements.

5. Mécanisme d'action

Le mécanisme d'action du perchlorate de 4-(4-méthoxyphényl)-2,6-diphénylpyrylium implique son interaction avec les composants cellulaires au niveau moléculaire. Le composé peut s'intercaler dans l'ADN, perturbant le processus de réplication et conduisant à la mort cellulaire. De plus, il peut générer des espèces réactives de l'oxygène (ROS) qui induisent un stress oxydatif dans les cellules, contribuant ainsi à ses effets cytotoxiques. Les cibles moléculaires comprennent l'ADN, les enzymes impliquées dans la réplication et les antioxydants cellulaires.

Mécanisme D'action

The mechanism of action of 4-(4-Methoxyphenyl)-2,6-diphenylpyrylium perchlorate involves its interaction with cellular components at the molecular level. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, further contributing to its cytotoxic effects. The molecular targets include DNA, enzymes involved in replication, and cellular antioxidants.

Comparaison Avec Des Composés Similaires

Composés similaires :

- 4-Méthoxyphénylacétone

- 4-Méthoxyphénylglyoxal

- 4-Méthoxyphényl-2-butanone

Comparaison : Comparé à ces composés similaires, le perchlorate de 4-(4-méthoxyphényl)-2,6-diphénylpyrylium présente des propriétés uniques en raison de la présence du cycle pyrylium. Cette caractéristique structurale améliore sa réactivité et sa stabilité, le rendant plus adapté aux applications en synthèse organique et en recherche biologique. La capacité du composé à former des sels stables avec le perchlorate contribue également à son comportement chimique distinct.

Propriétés

Formule moléculaire |

C24H19ClO6 |

|---|---|

Poids moléculaire |

438.9 g/mol |

Nom IUPAC |

4-(4-methoxyphenyl)-2,6-diphenylpyrylium;perchlorate |

InChI |

InChI=1S/C24H19O2.ClHO4/c1-25-22-14-12-18(13-15-22)21-16-23(19-8-4-2-5-9-19)26-24(17-21)20-10-6-3-7-11-20;2-1(3,4)5/h2-17H,1H3;(H,2,3,4,5)/q+1;/p-1 |

Clé InChI |

VFTZYHHPMYCBEY-UHFFFAOYSA-M |

SMILES canonique |

COC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate](/img/structure/B12306859.png)

![rac-(3aR,4R,6aS)-2-methyl-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B12306865.png)

![6-Amino-2-oxabicyclo[3.2.0]heptan-3-one;hydrochloride](/img/structure/B12306866.png)

![rac-(3aR,6aS)-1'-methyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis](/img/structure/B12306889.png)

![3,4,5'-Trihydroxy-5'-methyl-2,3'-spirobi[tetrahydrofuran]](/img/structure/B12306890.png)

![[17-acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl)oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B12306920.png)

![rac-[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B12306921.png)